molecular formula C7H13ClO2S B2922086 Hept-6-ene-1-sulfonyl chloride CAS No. 1699978-43-2

Hept-6-ene-1-sulfonyl chloride

Cat. No. B2922086
CAS RN: 1699978-43-2
M. Wt: 196.69
InChI Key: YFSMBNAFXBLIMK-UHFFFAOYSA-N
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Description

Hept-6-ene-1-sulfonyl chloride is an important chemical compound used in various scientific research applications. It is a reactive intermediate that is used as a precursor in the synthesis of various organic compounds. This compound is widely used in organic chemistry, biochemistry, and pharmaceutical research.

Mechanism of Action

The mechanism of action of Hept-6-ene-1-sulfonyl chloride involves the reaction of the sulfonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. This reaction produces sulfonamide, sulfonyl urea, or sulfonate ester derivatives, depending on the nature of the nucleophile.
Biochemical and Physiological Effects:
Hept-6-ene-1-sulfonyl chloride has no direct biochemical or physiological effects, as it is used as a reactive intermediate in organic synthesis. However, the compounds synthesized using Hept-6-ene-1-sulfonyl chloride may have various biological activities, depending on their chemical structure and target.

Advantages and Limitations for Lab Experiments

The advantages of using Hept-6-ene-1-sulfonyl chloride in lab experiments include its high reactivity, which allows for efficient synthesis of various organic compounds. It is also relatively inexpensive and readily available. The limitations of using Hept-6-ene-1-sulfonyl chloride include its potential toxicity and reactivity towards water and other nucleophiles, which may require careful handling and storage.

Future Directions

There are several future directions for research involving Hept-6-ene-1-sulfonyl chloride. One direction is the development of new synthetic methods using Hept-6-ene-1-sulfonyl chloride as a precursor. Another direction is the synthesis of new biologically active compounds using Hept-6-ene-1-sulfonyl chloride as a reactive intermediate. Additionally, the use of Hept-6-ene-1-sulfonyl chloride in new applications, such as catalysis or material science, may be explored.

Synthesis Methods

The synthesis of Hept-6-ene-1-sulfonyl chloride involves the reaction of 1-heptene with sulfur trioxide and chlorine gas. This reaction produces a mixture of isomeric sulfonyl chlorides, which can be separated by distillation or chromatography. The yield of Hept-6-ene-1-sulfonyl chloride can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

Hept-6-ene-1-sulfonyl chloride is widely used in organic synthesis as a reactive intermediate. It can be used as a precursor in the synthesis of various organic compounds, such as sulfonamides, sulfonylureas, and sulfonyl chlorides. It is also used in the synthesis of biologically active compounds, such as antitumor agents, antibiotics, and antiviral agents.

properties

IUPAC Name

hept-6-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSMBNAFXBLIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hept-6-ene-1-sulfonyl chloride

CAS RN

1699978-43-2
Record name hept-6-ene-1-sulfonyl chloride
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